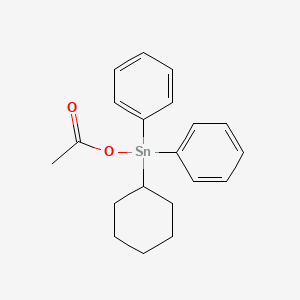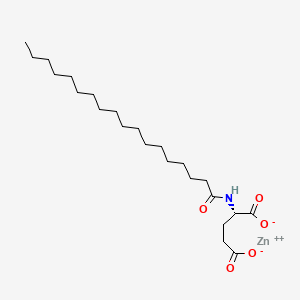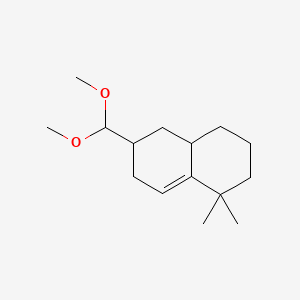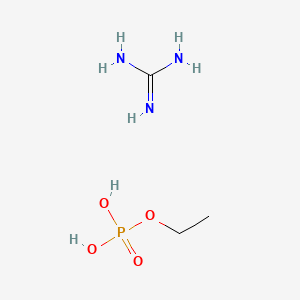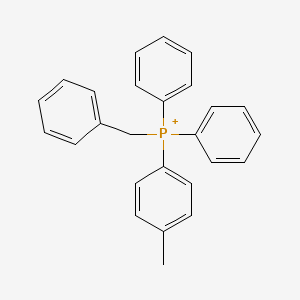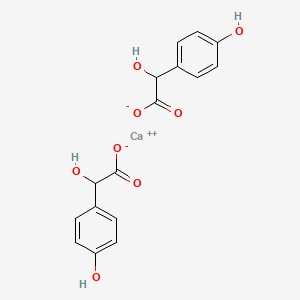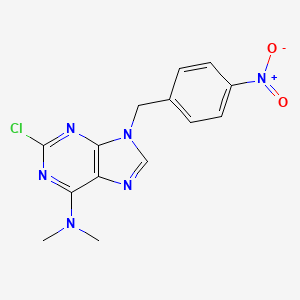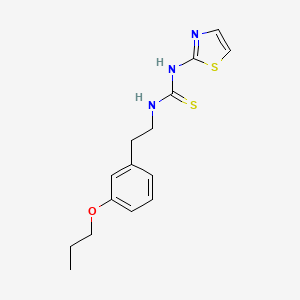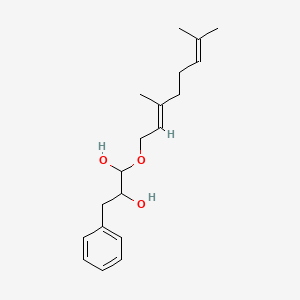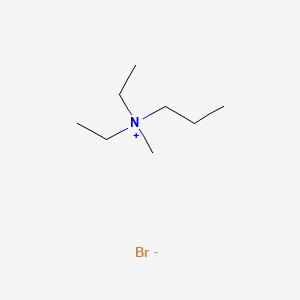
3-(Hydroxymethyl)-5-methylsalicylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxyméthyl)-5-méthylsalicylaldéhyde est un composé organique ayant une structure unique qui comprend à la fois des groupes fonctionnels hydroxyméthyle et aldéhyde
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(hydroxyméthyl)-5-méthylsalicylaldéhyde implique généralement l'hydroxyméthylation du 5-méthylsalicylaldéhyde. Une méthode courante est la réaction du 5-méthylsalicylaldéhyde avec du formaldéhyde en présence d'une base, telle que l'hydroxyde de sodium, dans des conditions de température contrôlées. La réaction se déroule via la formation d'un intermédiaire hydroxyméthyle, qui est ensuite oxydé pour former l'aldéhyde souhaité.
Méthodes de production industrielles
Dans un contexte industriel, la production de 3-(hydroxyméthyl)-5-méthylsalicylaldéhyde peut être mise à l'échelle en optimisant les conditions réactionnelles, telles que la température, la pression et la concentration des réactifs. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(hydroxyméthyl)-5-méthylsalicylaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former un acide carboxylique.
Réduction : Le groupe aldéhyde peut être réduit pour former un alcool primaire.
Substitution : Le groupe hydroxyméthyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent réagir avec le groupe hydroxyméthyle dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : 3-(carboxymethyl)-5-méthylsalicylaldéhyde.
Réduction : 3-(hydroxyméthyl)-5-méthylsalicylalcool.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 3-(hydroxyméthyl)-5-méthylsalicylaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Il sert de brique élémentaire pour la synthèse de composés biologiquement actifs.
Industrie : Utilisé dans la production de polymères et autres matériaux de pointe.
5. Mécanisme d'action
Le mécanisme d'action du 3-(hydroxyméthyl)-5-méthylsalicylaldéhyde implique son interaction avec diverses cibles moléculaires. Les groupes hydroxyméthyle et aldéhyde peuvent former des liaisons covalentes avec des sites nucléophiles sur les protéines et les enzymes, modifiant potentiellement leur activité. Ce composé peut également participer à des réactions redox, influençant les voies de stress oxydatif cellulaire.
Applications De Recherche Scientifique
3-(Hydroxymethyl)-5-methylsalicylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)-5-methylsalicylaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(hydroxyméthyl)furfural : Un autre composé avec un groupe hydroxyméthyle, mais avec une structure de cycle furane.
3-hydroxyméthyl-3-méthyl-oxétane : Contient un groupe hydroxyméthyle et un cycle oxétane.
Unicité
Le 3-(hydroxyméthyl)-5-méthylsalicylaldéhyde est unique en raison de sa combinaison de groupes fonctionnels hydroxyméthyle et aldéhyde sur un squelette de salicylaldéhyde. Cette structure offre une réactivité distincte et un potentiel pour des applications diverses par rapport à d'autres composés similaires.
Propriétés
Numéro CAS |
65448-72-8 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-hydroxy-3-(hydroxymethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-2-7(4-10)9(12)8(3-6)5-11/h2-4,11-12H,5H2,1H3 |
Clé InChI |
ZDFBTCGNMLBHHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


